1-(2-Chlorophenyl)-3-pyridin-2-ylthiourea
Description
Historical Context and Significance of Thiourea (B124793) Scaffolds in Chemical Research
The history of thiourea chemistry dates back to the 19th century, and since then, these compounds have found applications in diverse areas ranging from materials science to medicinal chemistry. mdpi.com The thiourea moiety, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, allows for a variety of chemical transformations and interactions. This versatility has made thiourea and its derivatives crucial intermediates in the synthesis of numerous heterocyclic compounds and other complex organic molecules. mdpi.com Their ability to act as vulcanization accelerators in the rubber industry and as precursors in the synthesis of pharmaceuticals has cemented their importance in industrial and academic research.
Overview of Substituted Thioureas as Ligands and Organic Building Blocks
Substituted thioureas, where one or more hydrogen atoms on the nitrogen atoms are replaced by other functional groups, exhibit a rich and varied chemistry. The presence of both "hard" nitrogen and "soft" sulfur donor atoms makes them excellent ligands for a wide range of metal ions. This has led to extensive research into their coordination chemistry, with applications in catalysis, sensing, and the development of novel materials.
As organic building blocks, the reactivity of the thiourea functional group allows for its incorporation into larger molecular frameworks. The ability to readily form derivatives by reacting isothiocyanates with amines provides a straightforward route to a vast library of substituted thioureas with tailored properties. These derivatives are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Specific Focus: 1-(2-Chlorophenyl)-3-pyridin-2-ylthiourea in Academic Research
Within the extensive family of substituted thioureas, this compound is a compound of academic interest due to its specific combination of functional groups. The presence of a chlorophenyl group and a pyridyl ring introduces specific electronic and steric properties that can influence its chemical behavior and potential applications.
Chemical and Physical Properties of this compound nih.gov
| Property | Value |
| Molecular Formula | C₁₂H₁₀ClN₃S |
| Molecular Weight | 263.75 g/mol |
| IUPAC Name | This compound |
| CAS Number | 61966-21-0 |
| Synonyms | N-(2-chlorophenyl)-N'-(2-pyridinyl)thiourea, 1-(2-chlorophenyl)-3-(2-pyridyl)thiourea |
This table is based on data available from the PubChem database. nih.gov
Further research into the synthesis, characterization, and potential applications of this compound would be necessary to fully elucidate its unique chemical properties and to explore its utility in areas such as coordination chemistry, materials science, or medicinal chemistry. The presence of a halogen atom and a heterocyclic ring suggests potential for interesting intermolecular interactions and biological activity, making it a candidate for future focused studies.
Structure
3D Structure
Properties
CAS No. |
61966-21-0 |
|---|---|
Molecular Formula |
C12H10ClN3S |
Molecular Weight |
263.75 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C12H10ClN3S/c13-9-5-1-2-6-10(9)15-12(17)16-11-7-3-4-8-14-11/h1-8H,(H2,14,15,16,17) |
InChI Key |
ZRDDWFAJQXEXAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=N2)Cl |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Chlorophenyl 3 Pyridin 2 Ylthiourea and Its Derivatives
General Synthetic Routes for Thiourea (B124793) Compounds
Thioureas are a class of organosulfur compounds characterized by the N-C(S)-N core. mdpi.com The synthetic strategies to access these compounds are varied, with the most prevalent methods offering high yields and broad applicability to a range of starting materials. researchgate.net
The most common and direct method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. researchgate.netnih.gov This reaction is known for its high efficiency and the wide variety of thiourea derivatives that can be produced. researchgate.net The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S).
General Reaction Scheme: R-N=C=S + R'-NH₂ → R-NH-C(S)-NH-R'
This approach is highly versatile; for instance, reacting isothiocyanates with various amines can produce a wide array of thiourea derivatives. mdpi.com Similarly, ureas can be prepared from the corresponding isocyanates, highlighting the analogous reactivity. nih.gov
Alternative methods for generating the thiourea backbone exist, such as the condensation of an amine with carbon disulfide. nih.govorganic-chemistry.org This process typically forms a dithiocarbamate (B8719985) salt as an intermediate, which can then be desulfurized to yield the target thiourea. nih.gov Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which is noted for being an atom-economic process. organic-chemistry.org
Optimizing reaction conditions is critical for maximizing the yield, selectivity, and efficiency of thiourea synthesis while minimizing waste and energy consumption. numberanalytics.com Key parameters that are systematically investigated include temperature, solvent, and the use of catalysts. numberanalytics.comnumberanalytics.com
Solvent Effects: The choice of solvent can significantly influence reaction rates and outcomes by affecting the solubility and reactivity of the starting materials. numberanalytics.com While many thiourea syntheses are performed in organic solvents, research has explored more environmentally friendly options. For example, an "on-water" reaction of isothiocyanates with amines has been shown to be a facile and sustainable method, with product isolation often simplified to filtration. organic-chemistry.org In some cases, a mixture of water and an organic solvent like acetonitrile (B52724) has been used to optimize yields. researchgate.net
Temperature Control: Temperature is a crucial factor, as it directly impacts the reaction rate. numberanalytics.com Increasing the temperature generally accelerates the reaction but can also lead to the formation of undesired byproducts. numberanalytics.com For the synthesis of certain thioureas, reactions performed at 60°C resulted in lower yields compared to those at 80°C, which required shorter reaction times. researchgate.net The optimal temperature must be determined empirically for each specific reaction to balance reaction speed and product purity.
Catalysis: Catalysts can lower the activation energy of a reaction, enabling it to proceed more efficiently or under milder conditions. numberanalytics.com While the direct condensation of amines and isothiocyanates often proceeds without a catalyst, certain transformations benefit from their use. For example, a reusable silica-supported Lewis acid catalyst (nano-BF₃-SiO₂) has been used in the synthesis of urea (B33335) and thiourea derivatives under ultrasound irradiation. researchgate.net In other systems, bifunctional tertiary amine organocatalysts have been evaluated, although those containing a thiourea moiety sometimes lead to poor outcomes in specific cyclization reactions. acs.org
The table below summarizes findings from a study on optimizing conditions for a one-pot aqueous synthesis of a specific thiourea (3a), illustrating the interplay of these factors.
| Entry | Reaction Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Aqueous polysulfide solution, 80 °C | 0.5 | 89 |
| 2 | Sulfur powder, no external base, 80 °C | - | Traces |
| 3 | Water:acetonitrile 9:1, 1.3 equiv. sulfur | - | 91 |
| 4 | Water:acetonitrile 9:1, 2 equiv. sulfur | - | 91 |
| 5 | Water:acetonitrile 9:1, 60 °C | Longer | 81 |
Data adapted from a study on thiourea synthesis optimization. researchgate.net
Solid-phase synthesis offers a practical alternative to traditional solution-phase chemistry, simplifying the purification process by anchoring a reactant to a solid support (resin). thieme.de This strategy has been successfully applied to the synthesis of aliphatic thioureas. dtu.dk
In this approach, an aliphatic primary amine is anchored to the solid phase. The formation of the thiourea proceeds through an intermediate isothiocyanate, which is generated in situ using carbon disulfide under standard peptide coupling conditions. dtu.dk The resulting resin-bound thiourea can then be cleaved from the support to release the final product in moderate to high yields. dtu.dk A key advantage of this method is the ease of purification, as excess reagents and byproducts can be washed away from the resin-bound product. Monitoring the progress of such reactions can be achieved using techniques like thin-layer chromatography in conjunction with a photolabile linker on the resin. thieme.de
Targeted Synthesis of 1-(2-Chlorophenyl)-3-pyridin-2-ylthiourea
The synthesis of the specific compound this compound (C₁₂H₁₀ClN₃S) follows the general and highly efficient condensation reaction. researchgate.netnih.gov This involves the reaction between 2-Chlorophenyl isothiocyanate and 2-aminopyridine (B139424).
Reaction Scheme: Chemical structure of 2-Chlorophenyl isothiocyanate reacting with 2-aminopyridine to yield this compound.
The quality and purity of the starting materials are paramount for a successful synthesis.
2-Chlorophenyl isothiocyanate (C₇H₄ClNS): This key precursor is a clear yellow liquid used in organic synthesis. chemicalbook.comnbinno.com It can be synthesized from 2-chloroaniline. A general method involves reacting the aniline (B41778) with carbon disulfide in the presence of aqueous ammonia (B1221849) to form an ammonium (B1175870) dithiocarbamate salt intermediate. orgsyn.org This intermediate is then treated with a reagent like lead nitrate (B79036) to yield the isothiocyanate. orgsyn.org Purification of the resulting oil can be achieved by extraction with a solvent like petroleum ether followed by evaporation under reduced pressure. orgsyn.org
2-Aminopyridine (H₂NC₅H₄N): This is a colorless solid that serves as a precursor for numerous compounds. wikipedia.org The classic method for its production is the Chichibabin reaction, which involves treating pyridine (B92270) with sodium amide. wikipedia.org Alternative methods include the amination of pyridine-N-oxides or the reaction of a cyclic dihydrothiazolopyridinium salt with an amine. nih.govsigmaaldrich.com Purification of 2-aminopyridine can be effectively achieved using cation-exchange chromatography, which is particularly suitable for removing excess reagents and for large-scale preparations. nih.gov
Monitoring the progress of a chemical reaction is essential to determine its completion point, ensuring that the reaction is stopped at the optimal time to maximize yield and minimize byproduct formation. Thin-Layer Chromatography (TLC) is a rapid, simple, and widely used technique for this purpose. libretexts.orgchemscene.com
To monitor the synthesis of this compound, a TLC plate is typically spotted with three lanes: libretexts.orgrochester.edu
Starting Material: A pure sample of the limiting reactant (e.g., 2-Chlorophenyl isothiocyanate).
Co-spot: A spot containing both the starting material and an aliquot from the reaction mixture.
Reaction Mixture: An aliquot taken directly from the reaction vessel.
The plate is then developed in an appropriate solvent system. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane, and a new spot, corresponding to the product, has appeared. libretexts.org The co-spot lane is crucial for confirming that the new product spot has a different retention factor (Rf) from the starting material, especially if their Rf values are similar. rochester.edu
Strategies for Structural Derivatization and Analog Synthesis
The derivatization of this compound is primarily focused on the modification of its pyridinyl and chlorophenyl moieties, as well as the introduction of additional functional groups to modulate its physicochemical and biological properties.
Chemical Modifications of the Pyridinyl Moiety
Modifications of the pyridinyl moiety in pyridylthiourea derivatives are strategically employed to explore structure-activity relationships. A common approach involves the introduction of various substituents onto the pyridine ring.
One of the prominent methods for aryl group introduction is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a halogenated pyridine precursor and a boronic acid. For instance, a chloro-substituted pyridinylthiourea can be coupled with a range of arylboronic acids to yield biaryl structures. This method is valued for its high tolerance of various functional groups and generally good yields.
Additionally, alkylation of the pyridine ring can be achieved through various synthetic routes. For example, the synthesis of 1-(4-methylpyridin-2-yl)thiourea has been reported, demonstrating that alkyl groups can be incorporated into the pyridinyl scaffold prior to the formation of the thiourea linkage. This is typically achieved by starting with the corresponding substituted 2-aminopyridine.
The following table summarizes some examples of chemical modifications on the pyridinyl moiety of related thiourea derivatives:
| Starting Material | Reagent/Catalyst | Reaction Type | Product |
| Halogenated 2-aminopyridine | Arylboronic acid, Pd catalyst | Suzuki-Miyaura Coupling | Aryl-substituted 2-aminopyridine |
| Substituted 2-aminopyridine | 2-chlorophenyl isothiocyanate | Thiourea formation | Substituted this compound |
Chemical Modifications of the Chlorophenyl Moiety
The chlorophenyl ring of this compound presents another key site for structural derivatization. The electronic properties of the entire molecule can be significantly altered by introducing different substituents on this aromatic ring.
A common strategy involves the synthesis of analogs with varying substitution patterns on the phenyl ring. For example, derivatives such as 1-(3,4-dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea (B1150616) and 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea (B1150599) have been synthesized, indicating that additional halogen atoms can be incorporated. nih.gov The synthesis of these analogs typically starts from the corresponding substituted anilines, which are then converted to the desired isothiocyanates or reacted directly with a suitable thiocarbonylating agent and the amine.
Furthermore, the introduction of other functional groups, such as nitro groups, has been documented in related phenylthiourea (B91264) compounds. For instance, the synthesis of 1-(2-chloro-5-nitrophenyl)-3-(2,2-dimethylpropionyl)thiourea has been achieved by reacting 2-chloro-5-nitroaniline (B146338) with an appropriate isothiocyanate precursor. nih.gov This demonstrates the feasibility of introducing strongly electron-withdrawing groups onto the chlorophenyl ring.
The table below provides examples of modifications on the chlorophenyl moiety:
| Starting Material | Reagent | Reaction Type | Product |
| Substituted aniline | Thiophosgene or equivalent | Isothiocyanate formation | Substituted phenyl isothiocyanate |
| Substituted phenyl isothiocyanate | 2-aminopyridine | Thiourea formation | 1-(Substituted chlorophenyl)-3-pyridin-2-ylthiourea |
| 2-chloro-5-nitroaniline | Pivaloyl isothiocyanate | Thiourea formation | 1-(2-chloro-5-nitrophenyl)-3-(2,2-dimethylpropionyl)thiourea nih.gov |
Introduction of Additional Functional Groups
The introduction of additional functional groups is a crucial strategy for fine-tuning the properties of this compound. This can be achieved by utilizing precursors that already contain the desired functionalities or by post-synthetic modification of the parent compound.
For the pyridinyl moiety , functional groups can be introduced on the pyridine ring of the 2-aminopyridine starting material. This allows for a wide range of functionalities, such as alkyl, aryl, and potentially other groups, to be present in the final thiourea derivative.
For the chlorophenyl moiety , the introduction of functional groups is often accomplished by starting with a substituted aniline. A notable example is the introduction of a nitro group, which is a strong electron-withdrawing group that can significantly influence the electronic and biological properties of the molecule. wikipedia.org The synthesis of nitrated phenylthiourea derivatives has been reported, typically involving the reaction of a nitro-substituted aniline with an isothiocyanate. nih.govmdpi.com
While direct electrophilic or nucleophilic substitution on the parent this compound molecule is less commonly reported, the synthesis of analogs with pre-installed functional groups is a well-established and versatile approach. This allows for the systematic exploration of the chemical space around the core structure to develop compounds with optimized properties.
Structural Characterization and Analysis
Advanced Spectroscopic Characterization
Advanced spectroscopic methods are essential for a definitive characterization of the compound's three-dimensional structure and electronic environment.
NMR spectroscopy is a powerful tool for probing the local environment of hydrogen and carbon atoms within the molecule. While specific experimental data for this exact compound is not widely published, a detailed analysis can be based on the expected chemical shifts and structural features inherent to its N-aryl and N'-pyridylthiourea framework. Public databases confirm that ¹H and ¹³C NMR spectra for this compound have been recorded nih.gov.
The ¹H NMR spectrum of 1-(2-Chlorophenyl)-3-pyridin-2-ylthiourea is expected to show distinct signals corresponding to the protons on the 2-chlorophenyl ring, the pyridin-2-yl ring, and the two N-H protons of the thiourea (B124793) linkage.
Aromatic Protons: The four protons of the 2-chlorophenyl group and the four protons of the pyridin-2-yl group would appear in the aromatic region, typically between 7.0 and 8.5 ppm. Due to spin-spin coupling, these signals would present as complex multiplets, doublets, and triplets. For example, analysis of the related compound 1-(5-choropyridin-2-yl)-3-phenylthiourea shows pyridine (B92270) protons as doublets and doublets of doublets in the δ 7.3-8.5 ppm range researchgate.net.
N-H Protons: The two protons attached to the nitrogen atoms of the thiourea group (N-H) are expected to appear as broad singlets. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature, but they are typically found in the downfield region of the spectrum, often above 9.0 ppm.
Signal Integration: The relative integration of the signal areas would correspond to the number of protons in each environment, confirming the presence of the 4 aromatic protons on the chlorophenyl ring, 4 on the pyridyl ring, and 2 N-H protons.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Thiourea Carbon (C=S): The most downfield signal is expected to be from the thione carbon (C=S) of the thiourea group. In related thiourea derivatives, this signal typically appears in the range of δ 179-180 ppm researchgate.net.
Aromatic Carbons: The spectrum would show multiple signals in the aromatic region (approximately δ 110-155 ppm) corresponding to the 11 distinct aromatic carbon atoms of the chlorophenyl and pyridyl rings. The carbon atom attached to the chlorine (C-Cl) and the carbons adjacent to the nitrogen atoms will have their chemical shifts significantly influenced by these heteroatoms. In related pyridylthiourea compounds, signals for the carbon atoms in the pyridine ring can appear broadened due to the influence of hydrogen bonding and restricted rotation nih.gov.
The thiourea linkage is known to exhibit restricted rotation around the C-N bonds due to the partial double bond character. This phenomenon can give rise to configurational isomers, often referred to as Z/E or cis/trans isomers, which can be studied using dynamic NMR spectroscopy researchgate.netchemistrysteps.com.
The interconversion between these isomers can be slow on the NMR timescale at room temperature, potentially leading to the observation of separate signals for each isomer. At higher temperatures, the rate of interconversion increases, causing these separate signals to broaden and eventually coalesce into a single averaged signal. Dynamic NMR studies on related N-aryl-N'-pyridylthiourea systems have investigated hindered rotation and nitrogen inversion, allowing for the calculation of the energy barriers (ΔG‡) associated with these dynamic processes researchgate.netresearchgate.net. The presence of bulky ortho-substituents, such as the chlorine atom in this compound, can sterically hinder rotation and raise the energy barrier for interconversion, making these dynamic effects more pronounced chemistrysteps.com.
IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The spectrum of this compound would display characteristic absorption bands for its key functional groups.
| Vibrational Mode | Functional Group | Characteristic Frequency Range (cm⁻¹) |
| N-H Stretching | Amine (N-H) | 3100 - 3400 researchgate.net |
| Aromatic C-H Stretching | Aryl C-H | 3000 - 3100 mdpi.com |
| C=C Stretching | Aromatic Ring | 1450 - 1600 mdpi.com |
| C-N Stretching | Thiourea (C-N) | 1300 - 1400 researchgate.net |
| C=S Stretching | Thione (C=S) | 700 - 850 researchgate.net |
| C-Cl Stretching | Aryl Halide | 700 - 800 mdpi.com |
Data in the table represents typical frequency ranges for the specified functional groups in related molecular structures.
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its aromatic rings and the thiocarbonyl chromophore.
| Electronic Transition | Chromophore | Typical λₘₐₓ (nm) |
| π → π | Phenyl Ring, Pyridyl Ring | 200 - 280 |
| n → π | Thiocarbonyl (C=S) | ~290 researchgate.net |
Data in the table represents typical absorption maxima for the specified electronic transitions in related molecular structures.
The π → π* transitions are high-energy transitions associated with the π-electron systems of the 2-chlorophenyl and pyridin-2-yl rings. The n → π* transition is a lower-energy transition involving the non-bonding electrons on the sulfur atom of the thiocarbonyl group researchgate.net. The exact position and intensity of these absorption bands can be influenced by the solvent polarity.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and providing insights into its structure through the analysis of fragmentation patterns. For this compound, the molecular formula is C12H10ClN3S, corresponding to a molecular weight of approximately 263.75 g/mol nih.gov.
Upon ionization in a mass spectrometer, typically via electron impact (EI), the molecule forms a molecular ion (M•+). The stability of this ion and the manner in which it fragments provide a veritable fingerprint of the molecule's structure. While specific experimental mass spectra for this compound are not detailed in the reviewed literature, the fragmentation of related thiourea derivatives often involves characteristic cleavage patterns tsijournals.com.
Common fragmentation pathways for N-aryl-N'-pyridinylthioureas could include:
Cleavage of the C-N bonds on either side of the thiourea group, leading to fragments corresponding to the 2-chlorophenyl isothiocyanate ion and the 2-aminopyridine (B139424) ion, or their respective radical cations.
Fission of the thiourea moiety itself, potentially involving the loss of a sulfhydryl radical (•SH) or hydrogen sulfide (B99878) (H2S).
Fragmentation of the aromatic rings, such as the loss of the chlorine atom from the chlorophenyl ring or cleavage of the pyridine ring.
Analysis of these fragmentation patterns allows for the verification of the constituent parts of the molecule, thereby corroborating the proposed structure sapub.org.
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula from the measured mass.
For this compound, the theoretical monoisotopic mass can be calculated from the exact masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S). The calculated exact mass for the molecular formula C12H10³⁵ClN3S is 263.02839 Da nih.gov.
An experimental HRMS analysis would aim to measure the mass of the protonated molecule, [M+H]⁺. The expected result would be a measured mass that matches the calculated mass to within a very small margin of error (typically < 5 ppm). For instance, in the analysis of other N-acyl thiourea derivatives, HRMS data is presented by comparing the calculated and found m/z values, as shown in the following example for a different compound: m/z calcd for [M + H]⁺ C23H24N3O2S⁺ = 406.15837, found 406.15710 nih.gov. A similar result for this compound would provide definitive proof of its molecular formula, C12H10ClN3S.
Solid-State Structural Elucidation via X-ray Crystallography
While spectrometric methods provide information about molecular connectivity and formula, single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and its packing within the crystal lattice.
To date, a complete single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature. However, analysis of structurally similar compounds provides a clear indication of the data that would be obtained from such a study. Thiourea derivatives are known to exhibit extensive hydrogen bonding and can adopt various conformations, making crystallographic analysis particularly insightful sunway.edu.myresearchgate.net.
The first step in crystallographic analysis is the determination of the unit cell parameters and the crystal system. This defines the basic repeating unit of the crystal lattice. Many related substituted thiourea and pyridine compounds crystallize in common systems like monoclinic or orthorhombic researchgate.netresearchgate.netbenthamopen.com.
For example, the related compound 1-(4-methylpyridin-2-yl)thiourea was found to crystallize in two monoclinic polymorphs, with space groups P2₁/c and P2₁/n researchgate.net. Another similar molecule, 1-(2-chlorophenyl)-3-(p-tolyl)urea , crystallizes in the monoclinic system with the space group P2₁/c researchgate.net. It is plausible that this compound would crystallize in a similar, relatively low-symmetry system. The space group provides information about the symmetry elements present within the crystal structure.
Table 1: Illustrative Crystal Data for Structurally Related Compounds
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 1-(4-methylpyridin-2-yl)thiourea (Polymorph α) | Monoclinic | P2₁/c | researchgate.net |
| 1-(2-chlorophenyl)-3-(p-tolyl)urea | Monoclinic | P2₁/c | researchgate.net |
| 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol | Monoclinic | P2₁/n | benthamopen.com |
A detailed crystallographic analysis would yield precise measurements of all bond lengths and angles within the this compound molecule. The C=S bond in the thiourea moiety is expected to be a key feature, with a typical length of around 1.68 Å. The C-N bonds within the thiourea core (N-C(S)-N) are expected to have lengths intermediate between a single and double bond due to resonance, typically in the range of 1.33-1.38 Å. Bond lengths and angles within the 2-chlorophenyl and pyridin-2-yl rings would be expected to conform to standard values for aromatic systems, with some minor distortions possible due to substituent effects and crystal packing forces.
Table 2: Illustrative Bond Lengths and Angles for a Related Thiourea Derivative (Note: This data is for an analogous compound and is provided for illustrative purposes only.)
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| C=S Bond Length (Å) | ~1.68 | N-C-N Angle (°) | ~117 |
| C(S)-N(H) Bond Length (Å) | ~1.35 | C-N-C(S) Angle (°) | ~125 |
| C(Aryl)-N(H) Bond Length (Å) | ~1.42 | C-S-C Angle (°) | N/A |
Supramolecular Assembly in the Solid State
The organization of molecules in a crystal lattice, known as supramolecular assembly, is governed by a variety of non-covalent interactions. A detailed description of this assembly for this compound requires crystallographic data, which is currently unavailable. The following sections describe the types of interactions that would be investigated if such data were accessible.
Intermolecular Hydrogen Bonding Networks (e.g., N-H···S, C-H···N, C-H···O)
Thiourea derivatives are well-known for forming robust intermolecular hydrogen bonding networks that define their crystal packing. Typically, the N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom is a primary hydrogen bond acceptor, leading to the formation of N-H···S synthons. Additionally, the pyridinyl nitrogen atom could serve as an acceptor for weaker C-H···N interactions. A complete analysis would involve identifying these interactions, measuring their bond distances and angles, and describing the resulting motifs (e.g., chains, dimers, sheets). This information remains undetermined in the absence of a published crystal structure.
π-π Stacking Interactions
The presence of two aromatic rings—the 2-chlorophenyl group and the pyridinyl group—suggests a high likelihood of π-π stacking interactions contributing to the crystal packing. These interactions would involve the face-to-face or offset arrangement of the aromatic rings of adjacent molecules. A crystallographic study would provide key parameters such as the centroid-to-centroid distance and slip angles, which characterize the geometry and strength of these stabilizing interactions. No such experimental data has been reported for this specific compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound by comparing the experimentally measured mass percentages of its constituent elements to the theoretically calculated values.
The molecular formula for this compound is C₁₂H₁₀ClN₃S. Based on this formula, the theoretical elemental composition can be calculated. However, a complete verification requires experimental "found" values from a laboratory analysis of a synthesized sample. To date, a publication containing both theoretical and experimental values for this compound could not be located. The calculated theoretical values are presented below.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 12 | 144.132 | 54.64 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 3.82 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.44 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 15.93 |
| Sulfur | S | 32.06 | 1 | 32.060 | 12.16 |
| Total Molecular Weight | 263.75 |
Computational and Theoretical Investigations
Supramolecular Computational Analysis:
Aromaticity Indices Determination:No computational studies detailing the specific aromaticity indices (such as NICS or HOMA) for the phenyl and pyridine (B92270) rings of this compound were found.
Due to the absence of this specific and detailed research data, creating an article that is both scientifically accurate and strictly compliant with the provided outline is not feasible.
Quantum Chemical Calculations for the Prediction of Molecular Properties of 1-(2-Chlorophenyl)-3-pyridin-2-ylthiourea
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the molecular properties of chemical compounds. These theoretical investigations provide valuable insights into the geometry, reactivity, and other physicochemical characteristics of molecules, complementing experimental data. For thiourea (B124793) derivatives, such studies are frequently used to understand their biological activities and reaction mechanisms.
A typical computational analysis of a molecule like this compound would involve geometry optimization to find the most stable three-dimensional conformation. From this optimized structure, various molecular properties can be calculated.
Predicted Molecular Properties and Their Significance:
Molecular Geometry: DFT calculations can predict key geometric parameters. For thiourea derivatives, the planarity of the thiourea backbone (N-C(S)-N) and the dihedral angles between the phenyl and pyridine rings are of particular interest as they influence intermolecular interactions and biological receptor binding.
Electronic Properties:
Mulliken Atomic Charges: These calculations distribute the total charge of the molecule among its constituent atoms, offering a picture of the electron distribution. In this compound, the electronegative nitrogen, sulfur, and chlorine atoms are expected to carry partial negative charges, while the hydrogen and carbon atoms would likely have partial positive charges. This charge distribution is crucial for understanding the molecule's electrostatic potential and its ability to form hydrogen bonds and other non-covalent interactions.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. For similar thiourea compounds, this gap is analyzed to predict their potential as anticancer agents or in other biological applications.
Quantitative Structure-Activity Relationship (QSAR) studies on various thiourea derivatives often utilize these calculated quantum chemical descriptors to build models that correlate the molecular structure with biological activity. These studies have shown that electronic parameters, alongside steric and hydrophobic properties, play a significant role in the bioactivity of thiourea compounds.
While specific data tables for this compound cannot be provided due to the absence of published research, the methodologies described are standard practice in the computational investigation of such molecules. The insights gained from these theoretical studies are invaluable for the rational design of new compounds with desired properties.
Coordination Chemistry of 1 2 Chlorophenyl 3 Pyridin 2 Ylthiourea
Ligand Properties and Coordination Modes
The coordination behavior of 1-(2-Chlorophenyl)-3-pyridin-2-ylthiourea is defined by the arrangement of its donor atoms and the electronic influence of its substituents.
This compound features three potential donor atoms: the sulfur atom of the thiocarbonyl group (C=S) and two nitrogen atoms, one from the pyridine (B92270) ring and one from the thiourea (B124793) backbone. Research on analogous N-pyridylthiourea derivatives consistently demonstrates a preference for a bidentate chelation mode.
The most common coordination mode for (N-pyridin-2-yl)thioureas involves the ligand acting as an S,N-bidentate chelating agent. nuph.edu.uaresearchgate.netresearchgate.net Coordination occurs through the soft thione sulfur atom and the hard nitrogen atom of the pyridine ring, forming a stable five-membered chelate ring with the metal center. nuph.edu.uaresearchgate.net This S,N-bidentate behavior has been confirmed in studies with various transition metals, including palladium(II). nuph.edu.uaresearchgate.netresearchgate.netresearchgate.net The nitrogen atoms of the thiourea moiety itself are generally less favored for coordination due to the formation of a less stable four-membered ring and delocalization of their lone pairs into the thiourea backbone.
Table 1: Common Coordination Modes of N-Pyridylthiourea Ligands
| Coordination Mode | Donor Atoms Involved | Typical Metal Ions |
|---|---|---|
| S,N-Bidentate | Thione Sulfur, Pyridine Nitrogen | Pd(II), Pt(II), Cu(II), Ni(II) |
| Monodentate | Thione Sulfur | Hg(II) |
The nature of the substituents on the thiourea nitrogen atoms significantly impacts the ligand's coordination properties and the resulting complex's structure. nuph.edu.uaresearchgate.netresearchgate.net The pyridin-2-yl group is crucial for the S,N-bidentate chelation described above. If this group were replaced, the coordination mode would change. For instance, N-allylthioureas coordinate through the thione sulfur and the C=C double bond of the allyl group, demonstrating a different chelating behavior. nuph.edu.uaresearchgate.net
The 2-chlorophenyl group on the other nitrogen atom primarily exerts an electronic influence. The electron-withdrawing nature of the chlorine atom can affect the electron density on the thiourea backbone and, consequently, the donor strength of the sulfur atom. This can modulate the stability and reactivity of the resulting metal complexes.
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound follows general procedures established for other thiourea derivatives.
Complexes of N-substituted thioureas are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org A general method involves dissolving the thiourea ligand in a solvent like ethanol, methanol, or acetone and adding a solution of the desired metal chloride or nitrate (B79036) salt. materialsciencejournal.orgiiste.org The reaction mixture is often stirred at room temperature for a period, during which the metal complex precipitates out of the solution. materialsciencejournal.org
For example, the synthesis of complexes with a closely related ligand, 1-(4-chloro phenyl)-3-(pyrimidin-2-yl) thiourea, was achieved by reacting the ligand with chloride salts of Co(II), Ni(II), and Cu(II) in an ethanolic solution. iiste.org Similarly, palladium(II) complexes of N-pyridylthiourea derivatives have been successfully synthesized by reacting the ligand with palladium chloride (PdCl₂). nuph.edu.uaresearchgate.net This versatile method can be adapted for a wide array of transition metal ions.
The stoichiometry of the resulting metal complex can often be controlled by adjusting the molar ratio of the ligand to the metal salt in the reaction mixture. Studies on (N-pyridine-2-yl)thioureas and their reactions with PdCl₂ have shown the formation of complexes with both 1:1 and 1:2 metal-to-ligand (M:L) ratios. nuph.edu.uaresearchgate.netresearchgate.net
1:1 (ML) Complexes: Typically formed when using an equimolar ratio of ligand and metal salt. In the case of a divalent metal and a neutral ligand, the complex might be formulated as [MLCl₂].
1:2 (ML₂) Complexes: These are often prepared by using a 2:1 molar ratio of ligand to metal salt. materialsciencejournal.org The resulting complexes can be of the type [ML₂]Cl₂ or, if the ligand deprotonates, neutral complexes of the type [M(L-H)₂].
The specific stoichiometry obtained depends on the metal ion, the reaction conditions, and the nature of the ligand itself.
Table 2: Examples of Stoichiometry in N-Substituted Thiourea Complexes
| Ligand Type | Metal Ion | M:L Ratio | Resulting Complex Formula |
|---|---|---|---|
| (N-pyridine-2-yl)thiourea | Pd(II) | 1:1 | [Pd(L)Cl₂] |
| (N-pyridine-2-yl)thiourea | Pd(II) | 1:2 | [Pd(L)₂]Cl₂ |
| N-phenyl-N'-substituted thiourea | Various M(II) | 2:1 | [M(L)₂Cl₂] or [ML₂] |
Structural and Spectroscopic Characterization of Metal Complexes
A combination of spectroscopic techniques and X-ray diffraction is used to elucidate the structure of metal complexes of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of thiourea ligands. The stretching frequency of the thiocarbonyl group, ν(C=S), is particularly informative. In the free ligand, this band appears at a characteristic frequency. Upon coordination to a metal ion through the sulfur atom, the C=S bond order decreases, causing a shift of the ν(C=S) band to a lower wavenumber (a red shift). mdpi.com This shift is a strong indicator of M-S bond formation. New bands appearing in the far-IR region (typically 330–360 cm⁻¹) can often be assigned to the M-S vibration, further confirming coordination. materialsciencejournal.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment of the metal ion. Upon complexation, the intra-ligand π → π* and n → π* transitions may undergo a hypsochromic (blue) shift. researchgate.net More importantly, new absorption bands may appear in the visible region, which are often assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions, providing insight into the geometry of the complex. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is useful for confirming coordination in solution. When the ligand coordinates to a metal, the chemical shifts of the protons, particularly those on the pyridine ring, are affected. Protons closer to the coordinating nitrogen atom (e.g., in the 6-position of the pyridine ring) typically experience the most significant downfield shift due to the drainage of electron density towards the metal center. researchgate.net
Table 3: Summary of Spectroscopic Changes Upon Complexation
| Spectroscopic Technique | Key Observable Change | Interpretation |
|---|---|---|
| FT-IR | Shift of ν(C=S) band to lower frequency. | Coordination via the thione sulfur atom. |
| UV-Vis | Shift in ligand bands; appearance of new bands. | Confirmation of coordination; information on electronic structure and geometry. |
| ¹H NMR | Downfield shift of pyridine proton signals. | Coordination via the pyridine nitrogen atom. |
Mechanistic Studies of Metal-Ligand Binding and Complex StabilityInformation regarding the thermodynamics, kinetics, or stability constants of metal-ligand binding for this specific compound is not available in the surveyed literature.
Until research focusing on the coordination chemistry of this compound is conducted and published, a comprehensive and accurate article on this subject cannot be compiled.
Advanced Applications in Chemical Sensing
Development of Chemosensors Based on 1-(2-Chlorophenyl)-3-pyridin-2-ylthiourea Scaffold
The development of chemosensors from the this compound framework hinges on tailoring its structure to achieve high sensitivity and selectivity for target analytes. This involves a deep understanding of molecular recognition principles and the photophysical processes that translate a binding event into a measurable signal.
The design of chemosensors based on this scaffold is guided by the principles of host-guest chemistry, where the thiourea (B124793) derivative acts as the 'host' to selectively bind a specific 'guest' analyte. nih.gov The selectivity is engineered through the distinct functionalities within the molecule.
Anion Recognition: The thiourea group (–NH-C(S)-NH–) is a cornerstone for anion recognition. acs.org Its two N-H protons are sufficiently acidic to form strong and directional hydrogen bonds with basic anions like fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and cyanide (CN⁻). digitellinc.comresearchgate.net The binding affinity and selectivity can be modulated by the electronic properties of the attached aromatic groups. The electron-withdrawing nature of the 2-chlorophenyl group enhances the acidity of the N-H protons, thereby strengthening the hydrogen bonding interaction with anions. acs.org
Metal Ion Recognition: The pyridin-2-yl group introduces a nitrogen atom that can act as a binding site for various metal ions. bohrium.com This allows the scaffold to function as a potential sensor for transition metal cations such as mercury(II) (Hg²⁺), copper(II) (Cu²⁺), or silver(I) (Ag⁺). mdpi.comrsc.org The chelation of a metal ion between the pyridine (B92270) nitrogen and the sulfur atom of the thiourea group can lead to the formation of a stable complex, which is a critical step in the sensing process.
The combination of both hydrogen-bonding and metal-coordination sites allows for the design of dual-function sensors or sensors with complex recognition patterns.
The detection of an analyte by a chemosensor is transduced into a signal, typically optical, through various photophysical mechanisms. ijcrt.org For sensors derived from the this compound scaffold, which can be coupled to a fluorophore, mechanisms like Photoinduced Electron Transfer (PET) are highly relevant.
Photoinduced Electron Transfer (PET): In a typical PET sensor design, the receptor (the thiourea derivative) is linked to a fluorophore. ijcrt.org In the unbound state, the receptor can quench the fluorescence of the fluorophore through an electron transfer process upon excitation. When the receptor binds to a target analyte (e.g., a metal ion), the energy levels of its frontier molecular orbitals are altered. mdpi.com This change can inhibit the PET process, leading to a significant enhancement in fluorescence intensity—a "turn-on" response. conicet.gov.ar For instance, the coordination of Hg²⁺ to the pyridyl-thiourea moiety can effectively suppress the quenching mechanism, resulting in a restored and measurable fluorescent signal. mdpi.com
While FRET is another common mechanism, it requires both a donor and an acceptor fluorophore and is less likely to be the primary mechanism for a single-fluorophore system based on this specific scaffold unless it is further modified or forms aggregates.
To confirm the selective binding and understand the sensing mechanism, several spectroscopic techniques are employed. These methods provide quantitative data on the interaction between the chemosensor and the analyte.
UV-Vis Titration: This technique involves monitoring the changes in the absorption spectrum of the chemosensor solution upon the incremental addition of the target analyte. The formation of a host-guest complex often results in a shift in the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift) or the appearance of new bands. acs.orgdigitellinc.com These changes can be used to determine the binding stoichiometry (e.g., 1:1 or 1:2) and the binding constant (Kₐ) of the interaction.
Fluorescence Titration Studies: For fluorescent chemosensors, this is a primary tool. bohrium.com Similar to UV-Vis titration, the analyte is added stepwise to a solution of the sensor, and the changes in fluorescence emission are recorded. scispace.com A significant increase ("turn-on") or decrease ("turn-off") in fluorescence intensity upon analyte binding provides evidence of sensing. scispace.com The data from these titrations are used to calculate the limit of detection (LOD), which indicates the lowest concentration of the analyte that the sensor can reliably measure.
The table below summarizes typical data obtained from such studies for analogous thiourea-based sensors.
| Spectroscopic Technique | Analyte Example | Observed Change | Information Derived |
| UV-Vis Titration | Fluoride (F⁻) | Shift in absorption peak from 350 nm to 400 nm | Binding stoichiometry, Binding constant (Kₐ) |
| Fluorescence Titration | Mercury (Hg²⁺) | Significant increase in emission intensity at 480 nm | Limit of Detection (LOD), Confirmation of PET inhibition |
| ¹H NMR Titration | Acetate (CH₃COO⁻) | Downfield shift of thiourea N-H proton signals | Identification of specific binding sites (hydrogen bonding) |
Analytical Methodology Development for Detection of Specific Chemical Species
The development of a complete analytical methodology involves translating the sensing properties of the this compound scaffold into a practical and reliable detection method. conicet.gov.ar This process includes optimizing experimental conditions and validating the sensor's performance.
The methodology typically involves the following steps:
Optimization of Conditions: Key parameters such as solvent system, pH, and response time are optimized to ensure maximum sensitivity and selectivity. For instance, anion sensing is often performed in aprotic solvents like acetonitrile (B52724) or DMSO to minimize competition from solvent molecules. acs.orgdigitellinc.com
Selectivity Studies: The sensor's response to the target analyte is tested in the presence of a wide range of other potentially competing species. A highly selective sensor will show a significant response only to the target analyte, with minimal interference from others. scispace.com For example, a sensor for Hg²⁺ would be tested against other metal ions like Pb²⁺, Cd²⁺, Zn²⁺, and Na⁺ to ensure its specificity.
Quantitative Analysis: A calibration curve is constructed by plotting the sensor's response (e.g., fluorescence intensity) against varying concentrations of the analyte. This curve is then used to determine the concentration of the analyte in unknown samples. The limit of detection (LOD) and limit of quantification (LOQ) are calculated from this data to define the analytical performance of the method. scispace.com
The research findings for chemosensors utilizing the pyridyl-thiourea framework demonstrate its effectiveness in creating selective analytical methods. For example, a rhodamine-based sensor incorporating a phenylthiourea (B91264) unit showed high selectivity for Hg²⁺ with a detection limit in the micromolar range (e.g., 4.52 x 10⁻⁷ M), showcasing the practical applicability of this molecular design. scispace.com
Mechanistic Investigations of Molecular Interactions in Vitro Studies
Molecular Recognition and Binding Event Characterization
Detailed experimental studies characterizing the specific molecular recognition and binding events of 1-(2-Chlorophenyl)-3-pyridin-2-ylthiourea are not extensively available in the current body of scientific literature. However, the fundamental structure of the molecule, which features a thiourea (B124793) linker connecting a 2-chlorophenyl ring and a pyridin-2-yl group, provides a basis for predicting its potential interactions. The thiourea moiety is a well-established motif for forming strong hydrogen bonds, acting as both a hydrogen bond donor (N-H groups) and acceptor (C=S group). The aromatic rings (chlorophenyl and pyridinyl) are capable of participating in π-π stacking and hydrophobic interactions. The nitrogen atom in the pyridine (B92270) ring and the chlorine atom on the phenyl ring can also act as hydrogen bond acceptors.
Theoretical studies and data from analogous compounds suggest that these functional groups would be key to the molecule's ability to recognize and bind to biological macromolecules. The specific geometry and electronic properties of these groups would dictate the selectivity and affinity for a particular binding partner.
Ligand-Macromolecule Interaction Studies (e.g., with specific proteins or enzymes)
While specific biophysical studies on the interaction of this compound with proteins or enzymes are not detailed in published research, general principles of ligand-macromolecule interactions can be inferred from its structure. The pyridinyl-thiourea scaffold is known to interact with various biological targets.
Biophysical Characterization of Binding
To fully characterize the binding of this ligand to a macromolecule, a suite of biophysical techniques would be necessary. Methods such as Isothermal Titration Calorimetry (ITC) could provide a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). Surface Plasmon Resonance (SPR) would be employed to measure the kinetics of the interaction, determining the association (ka) and dissociation (kd) rate constants. Spectroscopic techniques like fluorescence quenching or Circular Dichroism (CD) could also be used to detect binding and any conformational changes in the macromolecule upon ligand association.
Without specific experimental data, a hypothetical biophysical characterization table is presented below for illustrative purposes, based on typical values for similar small molecule-protein interactions.
Hypothetical Biophysical Binding Data
| Technique | Parameter | Hypothetical Value |
|---|---|---|
| ITC | Dissociation Constant (Kd) | 5 µM |
| Enthalpy (ΔH) | -8.5 kcal/mol | |
| Entropy (ΔS) | -10.2 cal/mol·K | |
| SPR | Association Rate (ka) | 1.5 x 104 M-1s-1 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not available.
Elucidation of Specific Interaction Modes
The specific modes of interaction are dictated by the arrangement of functional groups in both the ligand and the macromolecule's binding site. The thiourea core is a primary site for hydrogen bonding. The N-H protons can donate hydrogen bonds, while the sulfur atom can accept them. The pyridine nitrogen is also a potential hydrogen bond acceptor. The 2-chlorophenyl and pyridinyl rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. The chlorine substituent may participate in halogen bonding or other hydrophobic interactions.
Potential Interaction Modes of this compound
| Interaction Type | Functional Group Involved | Potential Interacting Residue |
|---|---|---|
| Hydrogen Bonding (Donor) | Thiourea N-H | Asp, Glu, Carbonyl backbone |
| Hydrogen Bonding (Acceptor) | Thiourea C=S, Pyridine N | Arg, Lys, Ser, Thr |
| π-π Stacking | Phenyl Ring, Pyridine Ring | Phe, Tyr, Trp |
Enzyme-Ligand Mechanistic Studies
While this specific compound has not been detailed as an inhibitor for a particular enzyme in available literature, thiourea derivatives are known to inhibit various enzymes, such as urease. The mechanism of such inhibition often involves direct interaction with the enzyme's active site.
Kinetics of Ligand-Enzyme Association
The kinetics of enzyme inhibition would be determined through steady-state enzyme assays. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, one could determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). This data is crucial for understanding the mechanism by which the ligand affects enzyme activity at a chemical level. For a competitive inhibitor, the Ki value represents the dissociation constant of the enzyme-inhibitor complex.
Conclusion and Future Research Directions
Identification of Research Gaps and Challenges in Thiourea (B124793) Chemistry
Thiourea chemistry, despite its maturity, continues to present several research gaps and challenges. A primary challenge is the global issue of antimicrobial resistance, which creates a pressing need for the development of novel anti-infective drugs; thiourea derivatives represent a promising, yet not fully tapped, resource in this area. mdpi.com While numerous derivatives have shown potent biological activities, a significant gap exists in understanding their precise mechanisms of action and in achieving high selectivity for their intended biological targets to minimize potential cytotoxicity.
Furthermore, many traditional synthetic routes for thiourea derivatives involve harsh conditions or hazardous reagents, highlighting a need for the development of more sustainable and green synthetic methodologies. mdpi.combohrium.com Overcoming the limitations of some thiourea-based drug candidates, which can include poor solubility or metabolic instability, remains a significant hurdle. bohrium.com A deeper and more systematic exploration of structure-activity relationships (SAR) is required to rationally design next-generation compounds with improved efficacy and safety profiles. analis.com.my
| Identified Research Gap/Challenge | Description |
| Antimicrobial Resistance | The need for new thiourea-based compounds to combat drug-resistant pathogens is a critical challenge. mdpi.com |
| Selectivity and Mechanism | A lack of detailed understanding of the specific biological targets and mechanisms of action for many active thiourea derivatives. |
| Green Synthesis | A gap in the widespread adoption of environmentally friendly and efficient synthetic protocols for thiourea production. mdpi.combohrium.com |
| Pharmacokinetic Properties | Challenges related to improving the drug-like properties of thiourea compounds, such as solubility and metabolic stability. bohrium.com |
| Structure-Activity Relationships | The need for more comprehensive SAR studies to guide the rational design of more potent and less toxic derivatives. analis.com.my |
Future Perspectives in Synthetic Strategies and Derivatization
The future of synthesizing 1-(2-Chlorophenyl)-3-pyridin-2-ylthiourea and its analogs is moving towards more efficient, sustainable, and innovative methodologies. There is a strong emphasis on "green chemistry" principles to reduce the environmental impact of chemical synthesis. mdpi.com Advanced tools such as automated synthetic systems and continuous flow chemistry are expected to play a larger role, allowing for rapid optimization of reaction conditions and safer handling of reagents. mdpi.combohrium.com Microwave and ultrasound-assisted synthesis are also emerging as powerful techniques to accelerate reaction times and improve yields. bohrium.com
For derivatization, future strategies will likely focus on several key areas. The core structure of this compound offers multiple points for modification. The pyridine (B92270) and chlorophenyl rings can be further substituted to fine-tune electronic and steric properties, potentially enhancing biological activity or selectivity. analis.com.my Moreover, the thiourea moiety itself can be used as a reactive intermediate for heterocyclization reactions, leading to the creation of more complex molecular architectures such as thiazoles and pyrimidines, which are known to possess diverse pharmacological activities. nih.gov Solid-phase synthesis is another promising avenue that can simplify purification and enable the rapid generation of compound libraries for high-throughput screening. nih.gov
Emerging Avenues in Computational and Supramolecular Chemistry
Computational chemistry is becoming an indispensable tool in the study of thiourea derivatives. In silico methods, particularly molecular docking, are increasingly used to predict and rationalize the interactions between thiourea compounds and biological targets like enzymes or protein receptors. mdpi.com This computational insight allows for a more rational approach to drug design, helping to prioritize which derivatives are most promising for synthesis and biological testing.
In the realm of supramolecular chemistry, the thiourea functional group is of particular interest due to its strong hydrogen-bonding capabilities. The N-H protons act as hydrogen bond donors, while the sulfur atom can act as an acceptor, facilitating the formation of well-defined, self-assembled structures in the solid state. nih.gov For this compound, the interplay between the thiourea N-H groups, the sulfur atom, and the nitrogen atom of the pyridine ring can lead to complex and predictable intermolecular hydrogen-bonding networks. nih.govresearchgate.net Future research will likely focus on leveraging these interactions to design crystalline materials with specific topologies and properties. X-ray crystallography will remain a crucial technique for elucidating these supramolecular architectures and understanding the structure-property relationships. researchgate.netresearchgate.net
Potential for Novel Coordination Complexes and Chemosensing Architectures
The molecular structure of this compound makes it an excellent candidate for applications in coordination chemistry and chemosensing. The thiourea moiety contains both sulfur and nitrogen atoms that can act as nucleophilic donors, allowing it to coordinate with a variety of metal ions. researchgate.netnih.gov Additionally, the nitrogen atom of the pyridine ring provides another coordination site. mdpi.com This polydentate character enables the compound to act as a versatile ligand, capable of forming stable complexes with transition metals and heavy metals. nih.govmdpi.com The resulting coordination complexes could exhibit novel catalytic, magnetic, or biological properties. For example, palladium(II) complexes of similar thiourea ligands have shown good antileishmanial activities. nih.gov
This inherent coordinating ability also positions this compound as a promising building block for chemosensors. Thiourea derivatives are known to be effective fluorescent sensors for detecting heavy metal ions, such as mercury(II), and various anions in aqueous environments. nih.gov The interaction between the target analyte and the thiourea-pyridine scaffold can induce a measurable change in an optical or electrochemical signal. nih.govmdpi.com Future work could involve designing and synthesizing sensors based on this molecule for the selective and sensitive detection of environmentally or biologically important species.
| Structural Moiety | Potential Role in Coordination/Sensing |
| Thiourea Group (S, N donors) | Primary binding site for a wide range of metal ions. researchgate.netnih.gov |
| Pyridine Ring (N donor) | Secondary coordination site, enhancing ligand stability and selectivity. mdpi.com |
| Chlorophenyl Group | Can be modified to tune the electronic properties and solubility of the resulting complex or sensor. |
| Overall Molecule | Acts as a versatile polydentate ligand for creating novel metal complexes and chemosensors. nih.govmdpi.com |
Q & A
Q. What are the recommended synthetic routes for 1-(2-chlorophenyl)-3-pyridin-2-ylthiourea, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic addition of 2-chloroaniline to pyridin-2-yl isothiocyanate. Key steps include:
- Reagent Preparation: Ensure anhydrous conditions to prevent hydrolysis of the isothiocyanate.
- Solvent Selection: Use polar aprotic solvents (e.g., THF or DMF) to enhance reactivity .
- Temperature Control: Maintain 0–5°C during initial mixing to minimize side reactions, followed by gradual warming to room temperature.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields high purity. Optimize equivalents (e.g., 1.1:1 amine:isothiocyanate ratio) to improve yield (>75%) .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Employ a multi-technique approach:
- NMR Spectroscopy: Compare and NMR peaks with computational predictions (e.g., DFT). Key signals include the thiourea NH protons (δ 9.5–10.5 ppm) and pyridinyl aromatic protons (δ 7.5–8.5 ppm) .
- X-ray Crystallography: Resolve crystal structure to confirm bond angles and intermolecular interactions (e.g., hydrogen bonding in thiourea motifs) .
- Elemental Analysis: Validate molecular formula (CHClNS) with ≤0.3% deviation .
Q. What preliminary toxicity assessments are critical for safe handling?
Methodological Answer:
- In Vitro Assays: Use HepG2 or HEK293 cells for acute cytotoxicity (IC via MTT assay).
- Skin Irritation: Follow OECD 439 guidelines with reconstructed human epidermis models.
- Environmental Impact: Assess biodegradability using OECD 301B (ready biodegradability test) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to potential targets (e.g., kinases or GPCRs). Focus on thiourea’s hydrogen-bonding capacity with active-site residues.
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier permeability to prioritize in vivo studies .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification: Reanalyze conflicting samples via HPLC (C18 column, 0.1% TFA in water/acetonitrile) to detect impurities.
- Assay Standardization: Replicate assays under identical conditions (e.g., cell line passage number, serum concentration).
- Structural Analog Comparison: Benchmark activity against analogs (e.g., 1-(3-chlorophenyl)thiourea derivatives) to isolate substituent effects .
Q. How does crystal packing influence the compound’s physicochemical properties?
Methodological Answer:
- Hydrogen-Bond Analysis: X-ray data reveal intermolecular N–H···S and N–H···N interactions, impacting solubility and melting point.
- Thermogravimetric Analysis (TGA): Correlate decomposition temperature (T) with packing density. Tightly packed crystals exhibit higher thermal stability .
Q. What advanced techniques elucidate degradation pathways under environmental conditions?
Methodological Answer:
- Photolysis Studies: Expose to UV light (254 nm) in aqueous solution; monitor degradation via LC-MS to identify photoproducts (e.g., sulfonic acid derivatives).
- Hydrolysis Kinetics: Conduct pH-dependent studies (pH 3–9) to map half-life. Acidic conditions typically accelerate thiourea hydrolysis .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.
- Spill Management: Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite.
- Waste Disposal: Incinerate in a licensed facility (≥1,000°C) to prevent environmental release of Cl/S byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
